(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester
Description
“(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is an oxetane-derived ester characterized by a four-membered oxygen-containing ring (oxetane) substituted with an ethoxycarbonylmethyl group at the 3-position and an acetic acid ethyl ester side chain. This compound’s structure combines the steric strain of the oxetane ring with the reactivity of ester functionalities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1262769-94-7 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 |
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 |
InChI Key |
NTDTTXWHMNHYOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1(COC1)CC(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester typically involves the reaction of ethyl oxetan-3-ylacetate with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyano group in ethyl (3-cyano-3-oxetanyl)acetate introduces electron-withdrawing properties, enhancing electrophilicity compared to the ethoxycarbonylmethyl group in the target compound. This difference may influence reactivity in nucleophilic acyl substitution .
- Stability: The methyl-substituted oxetane in is noted for acid lability, suggesting the target compound’s stability may depend on substituent electronic effects .
Functional Analogs: Ester Derivatives
Key Observations :
- Aromatic vs. Aliphatic Esters : Aromatic esters (e.g., ethyl benzoyl acetate) exhibit UV activity and π-π interactions, unlike aliphatic oxetane esters, which prioritize steric and electronic effects from ring systems .
- β-Keto Esters: Compounds like ethyl 3-oxo-4-methylpentanoate () are prone to keto-enol tautomerism, a reactivity absent in the target compound due to its oxetane backbone .
Application-Based Analogs: Pharmaceutical Intermediates
Key Observations :
- Glycosidic Esters : Unlike the target compound, shanzhiside derivatives () incorporate carbohydrate moieties, expanding their utility in natural product synthesis .
- Safety Profiles : Methyl acetoacetate () requires stringent handling due to health risks, suggesting similar precautions for oxetane esters despite structural differences .
Biological Activity
(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an oxetan ring, which is known for enhancing the biological properties of compounds due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, leading to various physiological effects. For instance, it has been suggested that its ester functionality could enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve inducing apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, indicating potential therapeutic applications in treating inflammatory diseases .
Data Summary
Case Studies
- Antimicrobial Study : In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 32 µg/mL for S. aureus, indicating strong antibacterial activity.
- Cancer Cell Line Study : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a significant reduction in cell viability after 48 hours, with IC50 values around 25 µM. Flow cytometry analysis indicated increased early apoptosis in treated cells .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in serum levels of TNF-alpha and IL-6 compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via esterification or transesterification. Key steps include:
- Using oxetane precursors (e.g., 3-ethyl-3-oxetanylmethanol) reacted with ethyl acetoacetate derivatives under acid catalysis (e.g., H₂SO₄) .
- Maintaining temperatures between 60–80°C in inert solvents (e.g., THF) to prevent side reactions .
- Optimizing stoichiometric ratios (1:1.2 molar ratio of oxetane to ester) and stepwise reagent addition to minimize dimerization, achieving yields >85% .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies oxetane protons (δ 4.2–4.5 ppm) and ester carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 258 [M⁺]) and fragmentation patterns .
- IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and ether C-O bonds (1250 cm⁻¹) .
- HPLC-UV : Quantifies purity (>98%) using gradient elution (acetonitrile/water, λ = 210 nm) .
Q. What are the typical purification methods for this compound, and how do solubility properties affect solvent selection?
- Methodological Answer :
- Recrystallization : Ethanol/water mixtures (3:1 v/v) at 0°C yield high-purity crystals due to moderate solubility .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent separates ester derivatives .
- Solubility in polar aprotic solvents (e.g., DCM) enables efficient extraction without hydrolyzing the oxetane ring .
Advanced Research Questions
Q. How does the oxetane ring’s electronic and steric environment influence the compound’s reactivity in ring-opening polymerization (ROP) or cross-linking reactions?
- Methodological Answer :
- The oxetane ring’s strain (~25 kcal/mol) facilitates ROP with cationic initiators (e.g., BF₃·OEt₂) at 50°C. Propagation kinetics are monitored via in-situ FTIR (C=O consumption rate) .
- Steric hindrance from ethoxycarbonylmethyl groups slows polymerization, requiring 24–48 hours for >90% conversion. Differential Scanning Calorimetry (DSC) confirms a glass transition temperature (Tg) of 65°C for the resultant polymer .
Q. What experimental approaches resolve discrepancies in kinetic data when this compound participates in multi-step catalytic reactions (e.g., enzyme-mediated ester hydrolysis)?
- Methodological Answer :
- Stopped-Flow UV-Vis Spectroscopy : Captures transient intermediates (e.g., acyl-enzyme complexes) at millisecond resolution .
- Michaelis-Menten Analysis : Measures Km and Vmax under varying substrate concentrations (0.1–10 mM). Lineweaver-Burk plots validate competitive inhibition by ethanol, necessitating byproduct removal via vacuum distillation .
Q. What strategies are employed to modify the ester groups of this compound for targeted drug delivery systems without compromising oxetane ring stability?
- Methodological Answer :
- Enzymatic Hydrolysis : Lipase B (Candida antarctica) selectively cleaves ethyl esters in biphasic systems (water/toluene, 1:4 v/v) at 37°C, preserving the oxetane ring .
- PEGylation : Steglich esterification (DCC/DMAP catalyst) introduces PEG chains, enhancing hydrophilicity. Accelerated stability studies (40°C/75% RH for 4 weeks) confirm <5% ring degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
